Dioctyl phthalate-d4
Description
Contextualization of Phthalate (B1215562) Esters as Ubiquitous Environmental Contaminants and Endocrine Disrupting Chemicals (EDCs)
Phthalate esters, or phthalic acid esters (PAEs), are primarily utilized as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). nih.gov Their application extends to a vast array of consumer and industrial products, including food packaging, cosmetics, personal care products, medical devices, and building materials. nih.govfrontiersin.org However, since phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or evaporate into the environment, leading to widespread contamination of air, water, soil, and sediment. researchgate.netmdpi.com
The pervasive nature of phthalates in the environment results in continuous human exposure through various pathways, including ingestion of contaminated food and water, inhalation of indoor air, and dermal contact with phthalate-containing products. frontiersin.orgiwaponline.com A growing body of scientific evidence has categorized many phthalates as endocrine-disrupting chemicals (EDCs). iwaponline.comnih.gov EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife. mdpi.comnih.gov The potential for phthalates to mimic or block natural hormones has raised significant concerns within the scientific and regulatory communities. nih.gov
Rationale for the Strategic Application of Stable Isotope-Labeled Phthalate Analogs in Advanced Chemical Research
To accurately quantify the extent of phthalate contamination and understand their metabolic fate, researchers rely on advanced analytical techniques. Stable isotope-labeled (SIL) compounds, such as those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable tools in this field. symeres.comckisotopes.com SIL analogs of phthalates are chemically identical to their native counterparts but have a greater mass due to the incorporation of heavy isotopes. ckisotopes.com
This mass difference allows them to be distinguished from the naturally occurring (unlabeled) compounds by mass spectrometry (MS). symeres.comckisotopes.com The primary application of SIL phthalates is in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantitative analysis. In this technique, a known amount of the SIL phthalate is added to a sample as an internal standard before sample preparation and analysis. oiv.intoiv.int Because the SIL internal standard behaves identically to the target analyte during extraction, cleanup, and ionization, it effectively corrects for any sample loss or matrix effects, leading to more precise and reliable quantification of the native phthalate concentration. oiv.intoiv.int
Specific Academic Significance of Dioctyl Phthalate-3,4,5,6-d4 in Isotopic Tracing and Quantitative Analysis
Dioctyl phthalate-3,4,5,6-d4 is a deuterated form of dioctyl phthalate (DOP), where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium atoms. sigmaaldrich.comnih.gov This specific labeling pattern provides a mass shift of +4 atomic mass units compared to the unlabeled DOP, making it an ideal internal standard for the quantitative analysis of DOP and other similar phthalates by GC-MS or LC-MS. oiv.intsigmaaldrich.com
The use of Dioctyl phthalate-3,4,5,6-d4 as an internal standard is documented in various analytical methods for determining phthalate levels in diverse matrices such as wine, where accurate quantification is crucial for assessing food safety and quality. oiv.intoiv.int Its application enhances the reliability of trace-level determinations, which is essential for exposure assessment and environmental monitoring. nih.gov The chemical properties of Dioctyl phthalate-3,4,5,6-d4 are well-characterized, ensuring its suitability as an analytical standard. sigmaaldrich.comscientificlabs.co.uk
Interactive Data Table: Properties of Dioctyl Phthalate-3,4,5,6-d4
| Property | Value |
| CAS Number | 93952-13-7 |
| Molecular Formula | C₂₄H₃₄D₄O₄ |
| Molecular Weight | 394.58 g/mol |
| Melting Point | -50 °C (lit.) |
| Boiling Point | 384 °C (lit.) |
| Refractive Index | n20/D 1.486 (lit.) |
Detailed Research Findings
Recent analytical methodologies have highlighted the importance of deuterated internal standards like Dioctyl phthalate-3,4,5,6-d4 for achieving high accuracy and precision. For instance, in the development of methods for analyzing phthalates in beverages, deuterated surrogates such as dibutyl phthalate-3,4,5,6-d4 and dihexyl phthalate-3,4,5,6-d4 have been successfully employed to validate the extraction efficiency and ensure the linearity of the analytical response. researchgate.net While this specific study did not use Dioctyl phthalate-3,4,5,6-d4, the principles and demonstrated success are directly applicable.
Furthermore, international standard methods, such as those for the analysis of phthalates in wine, explicitly list deuterated internal standards, including DnOP-d4 (a synonym for Dioctyl phthalate-3,4,5,6-d4), for the quantification of various phthalates. oiv.intoiv.int These methods rely on the stable isotope dilution technique to account for analytical variability and ensure the comparability of results across different laboratories. The use of such standards is critical for regulatory monitoring and for enforcing limits on phthalate concentrations in consumer products.
Structure
2D Structure
Properties
IUPAC Name |
dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUGAXCHLFZKX-AMEAAFLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583593 | |
| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-13-7 | |
| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dioctyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated Phthalate Analogs
Principles of Deuterium (B1214612) Labeling for Phthalate (B1215562) Esters
The incorporation of deuterium into a molecule like dioctyl phthalate requires precise chemical methods that can replace specific hydrogen atoms without altering the compound's fundamental structure. chem-station.com For phthalate esters, labeling is typically focused on the aromatic ring, as these positions are less susceptible to exchange under typical biological or environmental conditions, ensuring the stability of the label.
The introduction of deuterium onto the benzene (B151609) ring of a phthalate precursor is governed by the principles of electrophilic aromatic substitution (EAS). youtube.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. For deuterium labeling, a strong deuterium source, acting as a deuteron (B1233211) (D+) donor, serves as the electrophile.
The mechanism proceeds as follows:
Generation of the Electrophile: A strongly acidic deuterated medium, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), provides a high concentration of deuterons (D+). youtube.com
Electrophilic Attack: The π-electrons of the aromatic ring attack a deuteron, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com
Deprotonation: A base in the reaction mixture, typically the conjugate base of the deuterated acid, removes a proton (H+) from the carbon atom that was attacked by the deuteron. This step restores the aromaticity of the ring and results in the net replacement of a hydrogen atom with a deuterium atom. youtube.com
To achieve complete deuteration at the 3,4,5,6-positions, the reaction is typically driven by using a large excess of the deuterated acid and allowing for an extended reaction time. This ensures that all four hydrogens on the aromatic part of the phthalic acid or anhydride (B1165640) precursor are exchanged for deuterium atoms. youtube.com The directing effects of the two carboxyl groups on the phthalic acid precursor influence the reactivity of the ring but under the harsh, forcing conditions of strong acid and heat, complete exchange is achievable.
Hydrogen Isotope Exchange (HIE) reactions are the most common strategies for deuterium labeling of aromatic compounds. nih.gov These methods involve the exchange of C-H bonds with C-D bonds, often with the aid of a catalyst.
Common Deuterium Sources Include:
Heavy Water (D₂O): A widely used and cost-effective source of deuterium. It can be used in conjunction with acid or metal catalysts to facilitate H/D exchange. x-chemrx.comzeochem.com
Deuterated Acids: Strong acids like deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid are powerful reagents for promoting electrophilic aromatic deuteration. youtube.com
Deuterium Gas (D₂): Used in transition-metal-catalyzed reactions (e.g., using iridium, palladium, or ruthenium catalysts). These methods can offer high selectivity under milder conditions. acs.orgresearchgate.net The catalyst activates the C-H bond, allowing for exchange with D₂.
Deuterated Solvents: Solvents like deuterated alcohols (e.g., methanol-d4, ethanol-d6) can also serve as deuterium donors in certain base- or metal-catalyzed exchange reactions.
The choice of deuterium source and reaction conditions is critical for achieving high isotopic enrichment and regioselectivity. For phthalate precursors, acid-catalyzed exchange using D₂SO₄/D₂O is a robust method for labeling the aromatic ring. youtube.comrsc.org
Precursor Compounds and Optimized Reaction Pathways for Dioctyl Phthalate-3,4,5,6-d4 Synthesis
The synthesis of Dioctyl phthalate-3,4,5,6-d4 is typically a two-stage process: first, the preparation of the deuterated aromatic precursor, and second, the esterification with the appropriate alcohol.
The most common industrial method for producing dioctyl phthalate (DOP) is the esterification of phthalic anhydride with an eight-carbon alcohol, typically 2-ethylhexanol. researchgate.net To synthesize the deuterated analog, phthalic anhydride-3,4,5,6-d4 is used as the starting material.
The reaction involves two sequential steps:
Monoester Formation: A rapid, non-catalytic reaction where one molecule of 2-ethylhexanol attacks the phthalic anhydride-d4 ring to form a monoester, mono-2-ethylhexyl phthalate-d4. researchgate.netniscpr.res.in
Diester Formation: A second, slower, and reversible reaction where another molecule of 2-ethylhexanol esterifies the remaining carboxylic acid group of the monoester to form the diester, Dioctyl phthalate-3,4,5,6-d4. This step requires a catalyst and the removal of water to drive the reaction to completion. researchgate.netniscpr.res.in
To maximize the yield, the reaction is often carried out at elevated temperatures (140-235°C) and water is continuously removed, often by azeotropic distillation. researchgate.netmohebbaspar.comgoogle.com An excess of the alcohol may also be used to shift the equilibrium towards the product side. google.com
| Parameter | Typical Condition | Purpose |
| Reactants | Phthalic Anhydride-d4, 2-Ethylhexanol | Formation of the ester |
| Molar Ratio | 1 : 2.1-5.0 (Anhydride : Alcohol) | Shift equilibrium to favor product |
| Temperature | 140 - 235 °C | Increase reaction rate |
| Catalyst | Acid Catalyst (e.g., p-TSA, H₂SO₄, Solid Acid) | Accelerate the second esterification step |
| Byproduct Removal | Continuous removal of water | Drive the reversible reaction to completion |
While traditional catalysts like sulfuric acid are effective, they pose problems such as reactor corrosion, difficulty in separation, and generation of acidic waste. niscpr.res.inniscpr.res.in Solid acid catalysts offer a more environmentally benign alternative, as they are easily separable, reusable, and often less corrosive. niscpr.res.inresearchgate.net
Several types of solid acid catalysts are effective for phthalate esterification:
Zeolites: Microporous aluminosilicates with strong Brønsted acid sites. Their shape-selectivity and high thermal stability make them effective catalysts. rsc.orgkuleuven.be
Sulfated Metal Oxides: Materials like sulfated zirconia or titania act as superacids, showing high catalytic activity for esterification. sciforum.net
Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Nafion-H) can catalyze the reaction at lower temperatures, though their thermal stability can be a limitation.
Heteropolyacids: Complex proton acids that have very strong acidity and can efficiently catalyze esterification.
Metal(IV) Tungstates: Amorphous inorganic ion exchangers (e.g., SnW, TiW, ZrW) that possess structural hydroxyl protons, enabling Brønsted acid catalysis for DOP synthesis with good yields. niscpr.res.in
The mechanism of solid acid catalysis involves the protonation of the carbonyl oxygen of the monoester by an acid site on the catalyst surface. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the second molecule of alcohol, thereby facilitating the formation of the diester. niscpr.res.inniscpr.res.in
| Catalyst Type | Example(s) | Key Advantages | Reference |
| Zeolites | H-beta, HZSM-5 | High thermal stability, reusability, shape selectivity | rsc.org, kuleuven.be |
| Sulfated Metal Oxides | Sulfated TiO₂, Sulfated ZrO₂ | High acidity (superacidic), high activity | sciforum.net |
| Metal(IV) Tungstates | SnW, TiW, ZrW | Good yields, reusability, moderate reaction temperatures | niscpr.res.in |
| Acidic Ionic Liquids | [HSO₃-pmim][HSO₄] | High catalytic activity, reusable | researchgate.net |
Advanced Characterization and Isotopic Purity Assessment of Synthesized Dioctyl Phthalate-3,4,5,6-d4
After synthesis, it is crucial to confirm the structural integrity of the molecule and determine its isotopic purity (the percentage of molecules that have been successfully labeled). rsc.org This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a primary tool for assessing isotopic purity. nih.govresearchgate.net By measuring the mass-to-charge ratio with high accuracy, HR-MS can distinguish between the unlabeled compound and its deuterated isotopologues. researchgate.netalmacgroup.com The isotopic distribution of the molecular ion cluster is analyzed; for Dioctyl phthalate-3,4,5,6-d4, the most abundant ion will be 4 mass units higher than its unlabeled counterpart. The relative intensities of the ions corresponding to the unlabeled (M+0), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species are used to calculate the isotopic enrichment. nih.govalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the position of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Dioctyl phthalate-3,4,5,6-d4, the signals corresponding to the aromatic protons (which would typically appear in the 7-8 ppm region) will be absent or significantly diminished, confirming successful substitution on the aromatic ring.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the aromatic region of the ²H NMR spectrum provides direct evidence of deuterium incorporation onto the ring.
¹³C NMR (Carbon NMR): The signals for the deuterated carbons will show a characteristic splitting pattern (due to C-D coupling) and may have a slightly different chemical shift compared to the non-deuterated compound.
By combining these analytical techniques, researchers can confidently verify the synthesis of Dioctyl phthalate-3,4,5,6-d4 and accurately quantify its isotopic purity, ensuring its suitability for use as an internal standard. nih.govrsc.org
Mass Spectrometric Techniques for Verification of Deuteration Degree and Isotopic Enrichment (e.g., Mass Shift Analysis)
Mass spectrometry (MS) is a primary analytical technique for confirming the successful incorporation of deuterium atoms into the molecular structure. It provides definitive information on the molecular weight of the synthesized compound, allowing for the verification of the degree of deuteration and the calculation of isotopic enrichment.
Mass Shift Analysis
The fundamental principle behind verification is the analysis of the mass shift between the unlabeled (protio) compound and its deuterated analog. A deuterium atom (²H or D) is heavier than a protium (B1232500) atom (¹H). The replacement of four hydrogen atoms with four deuterium atoms in the dioctyl phthalate molecule results in a predictable increase in its molecular weight.
The mass of the most abundant isotope of hydrogen (¹H) is approximately 1.0078 atomic mass units (amu), while the mass of deuterium (²H) is approximately 2.0141 amu. Therefore, each substitution of a hydrogen atom with a deuterium atom increases the monoisotopic mass by approximately 1.0063 amu. For Dioctyl phthalate-3,4,5,6-d4, the expected mass shift is approximately 4.0252 amu higher than the unlabeled compound. This significant and specific increase in the mass-to-charge ratio (m/z) of the molecular ion is readily detected by a mass spectrometer and serves as the primary confirmation of successful deuteration.
| Compound | Molecular Formula | Monoisotopic Mass (amu) | Theoretical Mass Shift (amu) |
|---|---|---|---|
| Dioctyl phthalate | C₂₄H₃₈O₄ | 390.2770 | N/A |
| Dioctyl phthalate-3,4,5,6-d4 | C₂₄H₃₄D₄O₄ | 394.3022 | +4.0252 |
Verification of Deuteration Degree and Isotopic Enrichment
Beyond confirming the mass shift, mass spectrometry is used to determine the isotopic purity or enrichment of the synthesized batch. In an ideal synthesis, every molecule of the product would contain exactly four deuterium atoms. In practice, the starting materials and reaction conditions can lead to a distribution of isotopologues—molecules that differ only in their isotopic composition. This distribution may include unlabeled molecules (d₀) as well as molecules with one, two, or three deuterium atoms (d₁, d₂, d₃).
The mass spectrum of the molecular ion region is analyzed to quantify this distribution. The relative intensities of the ion signals corresponding to the d₀, d₁, d₂, d₃, and d₄ species are measured. After correcting for the natural abundance of ¹³C and other heavy isotopes, the percentage of the desired d₄ isotopologue can be calculated. This value represents the isotopic enrichment. A high isotopic enrichment (typically >98%) is crucial for the compound to be effective as an internal standard, ensuring minimal isotopic overlap with the unlabeled analyte being measured.
The following table presents hypothetical mass spectrometric data for a synthesized batch of Dioctyl phthalate-3,4,5,6-d4 to illustrate the calculation of isotopic enrichment. The analysis focuses on the molecular ion cluster.
| Isotopologue | Description | Expected m/z | Observed Relative Intensity (%) | Isotopic Contribution |
|---|---|---|---|---|
| d₀ | Unlabeled | 390.28 | 0.2 | 0.2% |
| d₁ | 1 Deuterium | 391.28 | 0.3 | 0.3% |
| d₂ | 2 Deuteriums | 392.29 | 0.5 | 0.5% |
| d₃ | 3 Deuteriums | 393.29 | 1.0 | 1.0% |
| d₄ | 4 Deuteriums (Target) | 394.30 | 98.0 | 98.0% |
| Total Isotopic Enrichment (d₄) | 98.0% |
Note: Observed intensities are hypothetical and corrected for natural ¹³C abundance for clarity.
Advanced Analytical Methodologies Utilizing Dioctyl Phthalate 3,4,5,6 D4
Principle of Isotope Dilution Mass Spectrometry (IDMS) in Phthalate (B1215562) Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements. The method relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. By measuring the ratio of the unlabeled (native) analyte to the labeled internal standard using mass spectrometry, the concentration of the native analyte in the original sample can be determined with high precision.
Strategic Role of Dioctyl Phthalate-3,4,5,6-d4 as a High-Fidelity Internal Standard
Dioctyl phthalate-3,4,5,6-d4 serves as a high-fidelity internal standard for the quantification of its non-labeled counterpart, DNOP, and can also be used to quantify other long-chain phthalates where a dedicated labeled standard is unavailable. oiv.int The strategic value of using a stable isotope-labeled internal standard (SIL-IS) like Dioctyl phthalate-3,4,5,6-d4 lies in its near-identical physicochemical properties to the native analyte. reddit.com
Because the deuterium (B1214612) atoms in the benzene (B151609) ring minimally affect the compound's chemical behavior, Dioctyl phthalate-3,4,5,6-d4 exhibits the same partitioning, extraction efficiency, and chromatographic retention time as the native DNOP. okstate.edu This chemical equivalence ensures that any loss of analyte during the extensive sample preparation and analysis workflow is mirrored by a proportional loss of the internal standard. However, it is easily distinguished from the native compound by the mass spectrometer due to its higher mass (a mass difference of 4 Da). This allows the mass spectrometer to measure the ratio of the native analyte to the internal standard, which remains constant regardless of procedural losses. This characteristic makes it an ideal tool for IDMS, providing a robust and accurate means of quantification. fda.gov.tw
Mitigation of Matrix Effects, Ion Suppression/Enhancement, and Procedural Losses in Complex Sample Matrices
One of the most significant challenges in quantitative analysis using mass spectrometry, particularly with techniques like electrospray ionization (ESI), is the phenomenon of matrix effects. researchgate.net Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). longdom.orgchromatographyonline.com These effects can severely compromise the accuracy and reproducibility of the results. chromatographyonline.com
The use of Dioctyl phthalate-3,4,5,6-d4 is a highly effective strategy to compensate for these matrix-induced variations. reddit.com By adding the deuterated standard to the sample before extraction, it is subjected to the exact same matrix environment as the native DNOP. As they co-elute from the chromatographic column and enter the ion source, both the analyte and the internal standard experience the same degree of ion suppression or enhancement. chromatographyonline.com Consequently, the ratio of their signal responses remains unaffected, allowing for reliable quantification even in the presence of strong matrix effects. longdom.org
Similarly, any analyte losses that occur during sample handling, such as incomplete extraction, evaporation, or transfer steps, are effectively corrected. Because the internal standard is present from the beginning, it experiences the same procedural losses as the native analyte. The consistent ratio measured by the mass spectrometer thus provides an accurate calculation of the original analyte concentration, correcting for both physical losses and matrix-induced signal variations.
Coupled Chromatographic and Mass Spectrometric Techniques for Phthalate Analysis
The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for the analysis of phthalates in diverse and complex samples. Gas chromatography is particularly well-suited for the analysis of semi-volatile compounds like phthalates.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the determination of phthalates in various products, including plastics, consumer goods, and environmental samples. measurlabs.comresearchgate.net In this technique, the sample extract is injected into the gas chromatograph, where it is vaporized. The volatile analytes are then separated based on their boiling points and interaction with a stationary phase within a long, thin capillary column. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative identification and quantitative measurement. gcms.cznih.gov The use of an internal standard like Dioctyl phthalate-3,4,5,6-d4 is critical for achieving accurate quantification with GC-MS. oiv.int
Optimizing GC parameters is crucial for achieving good separation (resolution) of multiple phthalates within a reasonable analysis time. Dioctyl phthalate-3,4,5,6-d4, co-eluting with native DNOP, helps confirm the ideal conditions for the target analyte. Key parameters for optimization include the GC column type, oven temperature program, carrier gas flow rate, and injection mode. A non-polar or mid-polar column, such as a DB-5MS, is commonly used for phthalate analysis. oregonstate.eduingentaconnect.com
The oven temperature program is carefully controlled to ensure that phthalates with different boiling points are well-separated. The program typically starts at a lower temperature and ramps up to a higher temperature to elute the heavier, less volatile phthalates like DNOP. oregonstate.edu The injection mode, often splitless, is chosen to maximize the transfer of trace-level analytes onto the column, thereby enhancing sensitivity. gcms.cz The performance of the optimized method is verified by ensuring consistent retention times and peak shapes for both the native phthalates and the deuterated internal standards.
| Parameter | Typical Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min) |
| Injection Mode | Splitless or Pulsed Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 - 290 °C |
| Oven Program | Initial 40-60°C, hold for 1-2 min, ramp at 10-25°C/min to 280-320°C, hold for 5-10 min |
| MS Transfer Line Temp | 280 - 300 °C |
| Ion Source Temp | 230 - 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
This table presents typical parameters for GC-MS analysis of phthalates; specific conditions may be adjusted based on the instrument and sample matrix. researchgate.netgcms.czoregonstate.eduoregonstate.edu
For analyzing phthalates in highly complex matrices or when extremely low detection limits are required, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the preferred technique. nih.gov This method, often utilizing a triple quadrupole (TQ) mass spectrometer, offers superior selectivity and sensitivity compared to conventional single-quadrupole GC-MS. peakscientific.com
The enhancement comes from the use of Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to isolate a specific parent ion (precursor ion) characteristic of the analyte (e.g., a specific fragment of DNOP). This isolated ion is then passed to the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor only for a specific fragment ion (product ion) resulting from this collision.
This two-stage mass filtering process (precursor ion → product ion) is highly specific and dramatically reduces chemical noise and background interferences from the sample matrix. nih.gov The result is a significant improvement in the signal-to-noise ratio, leading to lower limits of detection (LOD) and limits of quantification (LOQ). nih.gov The use of Dioctyl phthalate-3,4,5,6-d4 in a GC-MS/MS method allows for the most accurate and precise quantification of DNOP at ultra-trace levels by combining the benefits of isotope dilution with the high selectivity of MRM.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Di-n-octyl phthalate (DNOP) | 149 | - |
| 279 | - | |
| Di-n-butyl phthalate (DBP) | 149 | - |
| Benzyl butyl phthalate (BBP) | 149 | - |
| Bis(2-ethylhexyl) phthalate (DEHP) | 149 | - |
This table illustrates the selection of precursor ions for several phthalates in GC-MS/MS analysis. Product ions are specifically chosen during method development to maximize sensitivity and selectivity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for the sensitive and selective determination of phthalates. The use of a deuterated internal standard like Dioctyl phthalate-3,4,5,6-d4 is fundamental to these methods. It serves to correct for variations in sample preparation and potential matrix effects, thereby improving the accuracy of quantification. researchgate.netmdpi.com In LC-MS/MS analysis, Dioctyl phthalate-3,4,5,6-d4 and the target analytes are typically detected in negative ion mode using selective reaction monitoring (SRM), which enhances the method's precision through isotope dilution. researchgate.net This approach is suitable for a wide range of sample types, from environmental to biological matrices. researchgate.net The robustness of LC-MS/MS methods allows for the detection of a broad spectrum of plasticizers, including phthalates with longer alkyl chains that are less suitable for gas chromatography. irbnet.de
Methodologies employing LC-MS/MS are prized for their high sensitivity and selectivity, making them the techniques of choice for analyzing complex samples. sciex.com The development of these methods often involves careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters to achieve the desired performance characteristics, such as low limits of detection and high reproducibility. irbnet.des4science.at
Ultra-High-Performance Liquid Chromatography (UHPLC) Integration for Rapid Analysis
The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (UHPLC-MS/MS) has revolutionized the analysis of phthalates. This combination allows for significantly faster separation times compared to conventional HPLC methods, without compromising analytical performance. rsc.org The use of UHPLC systems, often with columns containing smaller particles (e.g., sub-2 µm), enables rapid gradient elution, reducing total run times to as little as 10 minutes for a comprehensive suite of phthalates. sciex.coms4science.at
This high-throughput capability is essential for large-scale epidemiological studies that require the analysis of numerous samples. nih.gov For instance, a rapid and sensitive method was developed for the determination of 14 phthalate metabolites, bisphenol A (BPA), and ten endogenous steroid hormones in urine using UPLC-MS/MS. dphen1.comnih.gov The method's speed is further enhanced by the use of core-shell column technology, which provides high efficiency comparable to UHPLC systems. rsc.org The combination of a fast UHPLC system with multiple reaction monitoring (MRM) experiments is a key factor in shortening the total analysis time. s4science.at
Specific Methodologies for Phthalate Monoester Metabolites in Biological Samples
The assessment of human exposure to phthalates is most accurately achieved by measuring their metabolites, primarily phthalate monoesters, in biological samples like urine. researchgate.net Urine is the preferred matrix because it is collected non-invasively and reflects recent exposure. researchgate.net LC-MS/MS methods using isotope dilution with deuterated internal standards, such as Dioctyl phthalate-3,4,5,6-d4, are the gold standard for this type of biomonitoring. researchgate.netnih.gov
These methods involve the enzymatic hydrolysis of conjugated monoesters, followed by extraction and analysis. chromatographyonline.com They are designed to be highly sensitive, with limits of detection (LODs) often in the low nanogram-per-milliliter (ng/mL) range, which is necessary for detecting background exposure levels in the general population. rsc.orgnih.gov For example, a sensitive HPLC-MS/MS method was developed for the simultaneous determination of 18 phthalate metabolites in human urine, achieving detection limits between 0.03 and 1.4 ng/mL. rsc.org Similarly, another method for 16 phthalate metabolites reported LODs ranging from 0.11 to 0.90 ng/mL. nih.gov The accuracy of these methods is consistently high, with recoveries typically around 100% and coefficients of variation below 10-15%. nih.govnih.gov
Below is a table summarizing the performance of a typical LC-MS/MS method for phthalate metabolites in urine.
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Mono-methyl phthalate | 0.3 | < 15% | 85-115% |
| Mono-ethyl phthalate | 0.3 | < 15% | 85-115% |
| Mono-butyl phthalate | 1.0 | < 15% | 85-115% |
| Mono-benzyl phthalate | 0.3 | < 15% | 85-115% |
| Mono-2-ethylhexyl phthalate | 1.0 | < 15% | 85-115% |
| This table is representative of data found in the cited literature. nih.gov |
Methodologies for Sample Preparation and Extraction with Deuterated Internal Standards
Effective sample preparation is a critical prerequisite for the accurate analysis of phthalates. The ubiquitous nature of these compounds necessitates meticulous procedures to avoid contamination. cdc.gov The use of deuterated internal standards like Dioctyl phthalate-3,4,5,6-d4 early in the workflow is essential to control for analyte loss and variability during extraction and cleanup steps. mdpi.com
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction (LLE) is a conventional and widely used technique for separating phthalates from aqueous and liquid samples. mdpi.com Optimization of LLE protocols is crucial for achieving high recovery and clean extracts. Key parameters for optimization include the choice of extraction solvent, the ratio of solvent volume to sample volume, pH of the aqueous phase, and the number of extraction steps. chromatographyonline.comnih.gov
For instance, in the analysis of phthalates in coffee, hexane (B92381) was identified as an effective extraction solvent in a three-step LLE process. nih.gov The efficiency of LLE can be enhanced by adjusting the sample's pH to ensure the target analytes are in a neutral, less water-soluble form. chromatographyonline.com Adding salt to the aqueous phase can also improve the partitioning of more hydrophilic analytes into the organic solvent. chromatographyonline.com To minimize background contamination, which is a significant challenge in phthalate analysis, glassware should be used exclusively, and solvents must be of high purity. s4science.atcdc.gov Deuterated standards are added prior to extraction to compensate for any procedural losses. nih.gov
A summary of key LLE optimization parameters is provided below.
| Parameter | Objective | Typical Approach |
| Solvent Choice | Match polarity with analyte | Test solvents like hexane, ether, or acetonitrile (B52724). cdc.govchromatographyonline.comnih.gov |
| Solvent/Sample Ratio | Maximize recovery | An optimal ratio of 7:1 is often considered a starting point. chromatographyonline.com |
| pH Adjustment | Neutralize ionizable analytes | Adjust pH to 2 units below pKa for acids and 2 units above for bases. chromatographyonline.com |
| Salt Addition | Increase partitioning | Saturate the aqueous sample with salts like sodium sulfate. chromatographyonline.com |
| Number of Extractions | Ensure complete extraction | Multiple extractions (e.g., three times) with fresh solvent are common. nih.gov |
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) Applications
Solid-phase extraction (SPE) is a preferred method for sample cleanup and pre-concentration of phthalates from various matrices, offering advantages over LLE such as reduced solvent consumption and the potential for automation. nih.govmdpi.commdpi.com A variety of sorbents are used for phthalate extraction, including C18 and polymeric materials like hydrophilic-lipophilic balance (HLB) cartridges. mdpi.comdergipark.org.tr The optimization of an SPE method involves selecting the appropriate sorbent, conditioning solvent, sample loading conditions (e.g., pH), wash solvent, and elution solvent. dergipark.org.tr For example, in the analysis of liquid pharmaceutical preparations, an optimized SPE procedure using HLB cartridges involved conditioning with methanol, loading the sample at pH 3.6, washing with water, and eluting with acetonitrile containing 1% formic acid. dergipark.org.tr
Solid-phase microextraction (SPME) is another valuable technique, particularly for water samples. It is a solvent-free method where a coated fiber is exposed directly to the sample or its headspace to adsorb the analytes. nih.gov Optimization of SPME involves selecting the fiber coating, extraction mode (direct immersion or headspace), temperature, and extraction time. nih.gov Deuterated internal standards are crucial in both SPE and SPME to ensure reproducibility and correct for matrix effects. mdpi.com
Development of Automated and Online Sample Preparation Systems
To increase throughput and reduce manual labor and potential for contamination, automated and online sample preparation systems have been developed. nih.gov Online SPE coupled directly with LC-MS/MS is a powerful technique for the rapid and sensitive analysis of phthalates and their metabolites in biological samples like urine. researchgate.netnih.govnih.gov These systems automate the extraction, concentration, and injection steps, leading to high precision and accuracy. nih.govresearchgate.net
An online SPE-HPLC-MS/MS method for phthalate metabolites in urine can process a sample in a short time frame, with one method reporting a total run time, including preconcentration, of 27 minutes. nih.gov These systems typically use a small sample volume (e.g., 50-100 µL of urine), minimize solvent usage, and reduce analyst exposure to hazardous chemicals. researchgate.netnih.govnih.gov The automation of the entire process from sample pretreatment to analysis makes online SPE-LC-MS/MS highly suitable for large-scale biomonitoring studies. nih.govnih.gov Automated SPE instruments are also available for processing larger volume environmental samples, such as drinking water, with high efficiency and reproducibility. thermofisher.comthermofisher.com
Addressing Challenges of Cross-Contamination and True Blank Matrix Availability in Trace Phthalate Analysis
The accurate quantification of phthalates at trace levels is significantly complicated by their ubiquitous nature in the environment and laboratory settings. nih.gov Phthalates are commonly used as plasticizers in a vast array of products, including laboratory equipment, solvents, and consumables, leading to persistent background contamination. researchgate.netresearchgate.netresearchgate.net This widespread presence poses a major challenge for analysts, as it makes obtaining a "true blank" matrix—a sample completely devoid of the target analyte—exceedingly difficult. nih.gov Without a true blank, establishing a baseline and constructing an accurate calibration curve for quantification becomes problematic. nih.gov
The application of isotopically labeled internal standards, such as Dioctyl phthalate-3,4,5,6-d4 (d4-DOP), provides a robust solution to this analytical challenge. researchgate.net D4-DOP is chemically identical to its native counterpart, dioctyl phthalate (DOP), but its four deuterium atoms give it a distinct molecular weight. szabo-scandic.com This mass difference allows it to be differentiated from any contaminating, unlabeled DOP by mass spectrometry (MS) based detectors. researchgate.net
By using d4-DOP as a surrogate analyte, analysts can construct a calibration line without the need for a true blank matrix. nih.gov The labeled standard is added to the sample at a known concentration, and the calibration curve is generated by plotting the response of the labeled standard against its concentration. This approach effectively bypasses the issue of background contamination from native DOP, as the instrument is specifically monitoring the mass of the deuterated compound. nih.govresearchgate.net This strategy allows for the differentiation of the spiked, labeled compound from the DOP contamination present in the laboratory environment, enabling more accurate quantification of the target analyte in the sample. researchgate.net
While the use of d4-DOP is a critical strategy, it is often employed in conjunction with other rigorous laboratory practices designed to minimize background contamination. These practices include the use of meticulously cleaned glassware, high-purity solvents, and the incorporation of contamination traps or delay columns within the analytical instrumentation to chromatographically separate background phthalates from the analytes of interest. researchgate.netresearchgate.netrestek.com
Rigorous Method Validation and Quality Assurance Protocols in Studies Utilizing Dioctyl Phthalate-3,4,5,6-d4
To ensure that analytical results are reliable, accurate, and reproducible, methods utilizing Dioctyl phthalate-3,4,5,6-d4 must undergo rigorous validation. fda.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The use of isotopically labeled internal standards like d4-DOP is a cornerstone of quality assurance in quantitative analysis, as it allows for the correction of systematic and random errors that can occur during sample preparation and analysis. szabo-scandic.commusechem.com
Assessment of Analytical Recovery, Precision, and Reproducibility
A key advantage of using Dioctyl phthalate-3,4,5,6-d4 as an internal standard is its ability to accurately correct for analyte loss during sample processing. researchgate.net Because the labeled standard is added to the sample at the very beginning of the analytical procedure, it experiences the same physical and chemical conditions as the native analyte throughout extraction, cleanup, and analysis. By measuring the final amount of d4-DOP and comparing it to the known amount initially added, analysts can calculate a percentage recovery. This recovery value is then used to correct the final measured concentration of the native dioctyl phthalate, compensating for any material lost. Studies employing deuterated phthalate standards frequently report high and consistent recoveries, often in the range of 84-111%. researchgate.netresearchgate.netmdpi.comnih.govnih.gov
Precision, which reflects the closeness of repeated measurements on the same sample, is significantly improved with the use of internal standards. szabo-scandic.commusechem.comresearchgate.net D4-DOP compensates for variations in sample volume, injection inconsistencies, and fluctuations in instrument response, leading to lower relative standard deviations (%RSD). nih.gov Analytical methods validated using this approach consistently demonstrate excellent precision, with %RSD values often below 15%, and in many cases, below 10%. nih.govnih.govresearchgate.netgtfch.org
Reproducibility refers to the ability of a method to produce consistent results across different laboratories, with different analysts, and on different equipment. Interlaboratory validation studies have shown that methods employing deuterated internal standards yield high reproducibility. For instance, a study involving five laboratories demonstrated reproducibility relative standard deviations (RSDr) between 5.1% and 13.1% for phthalate analysis, underscoring the robustness of the methodology. researchgate.net
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Recovery | 91.3–99.9% | researchgate.net |
| Recovery | > 92% | nih.gov |
| Recovery | 91.8–122% | nih.govnih.gov |
| Intra-day Precision (%RSD) | ≤ 10.1% | nih.gov |
| Inter-day Precision (%RSD) | ≤ 7.9% | nih.gov |
| Reproducibility (%RSDr) | 5.1–13.1% | researchgate.net |
Establishment of Calibration Linearity and Quantitative Performance Parameters
In quantitative analysis, establishing a linear relationship between the concentration of an analyte and the instrument's response is crucial. When using Dioctyl phthalate-3,4,5,6-d4 as an internal standard, calibration curves are constructed by plotting the ratio of the native analyte's peak area to the internal standard's peak area against the concentration of the native analyte. researchgate.netresearchgate.net This ratio-based approach effectively corrects for variations in instrument performance, ensuring the stability and reliability of the calibration. uknml.com
Analytical methods utilizing this technique consistently demonstrate excellent linearity over a defined concentration range. govst.edu The strength of this linear relationship is measured by the coefficient of determination (R²), with values approaching 1.0 indicating a perfect fit. Numerous studies report R² values greater than 0.99 for phthalate calibration curves developed using isotopically labeled internal standards. nih.govnih.govresearchgate.netresearchgate.net
| Analyte | Coefficient of Determination (R²) | Concentration Range | Reference |
|---|---|---|---|
| Phthalic-Acid Esters (PAEs) | > 0.9953 | Not Specified | researchgate.net |
| Monobutyl phthalate (MBP) | ≥ 0.99 | 25–5,000 ng/mL | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.9999 | 10-400 ppm | researchgate.net |
| Regulated Plasticizers | > 0.999 | 5–500 ng/g | nih.gov |
| Regulated Phthalate Esters | Linear | 0.25-20 µg/mL | gcms.cz |
Beyond linearity, other quantitative performance parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are essential for method validation. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. nih.govnih.gov The use of d4-DOP enhances the reliability of measurements at these trace levels, allowing for the development of highly sensitive methods with LOQs often in the nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range. nih.govnih.govnih.gov
Utilization of Certified Reference Materials and Ensuring Metrological Traceability
The use of Certified Reference Materials (CRMs) is a fundamental component of quality assurance in analytical chemistry. researchgate.net CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nist.govdntb.gov.uademarcheiso17025.com Dioctyl phthalate-3,4,5,6-d4 itself is available as a high-purity organic CRM, which is essential for preparing accurate calibration standards. cpachem.comcpachem.com
To validate the accuracy of an entire analytical method, laboratories analyze matrix CRMs, which contain a certified concentration of the target analyte in a complex sample matrix, such as polyvinyl chloride (PVC). nist.govdntb.gov.ua For example, the National Institute of Standards & Technology (NIST) provides SRM 2860, a PVC material with certified values for several phthalates, including di-n-octyl phthalate. nist.gov By analyzing this CRM and obtaining a result that agrees with the certified value within the stated uncertainty, a laboratory can demonstrate the accuracy of its measurement process. fda.govnist.gov
This process is integral to establishing metrological traceability—the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations. demarcheiso17025.comnih.govjctlm.org This chain links the laboratory's result back to national or international standards, and ultimately to the International System of Units (SI). researchgate.netdemarcheiso17025.com By using a high-purity CRM of Dioctyl phthalate-3,4,5,6-d4 for calibration and a matrix CRM to verify the method's performance, laboratories ensure that their results are not only accurate and precise but also comparable with results from other laboratories over time. dntb.gov.uajctlm.org
Research on Environmental Transport and Fate Mechanisms Utilizing Dioctyl Phthalate 3,4,5,6 D4
Tracing Environmental Pathways and Distribution of Phthalates
The ubiquitous nature of phthalates in the environment necessitates precise analytical methods to trace their movement and distribution. Dioctyl phthalate-3,4,5,6-d4 is instrumental in these studies by enabling accurate quantification of native dioctyl phthalate (B1215562) at trace levels.
Understanding the exchange of phthalates between the atmosphere and water bodies is crucial for modeling their long-range transport. Research in this area involves collecting paired air and seawater samples to determine the concentration gradients and flux of these compounds. In such studies, deuterated standards, including dioctyl phthalate-3,4,5,6-d4, are added to the samples prior to extraction and analysis by gas chromatography-mass spectrometry (GC-MS). This allows for the correction of any analyte losses during sample preparation and instrumental analysis, ensuring the accuracy of the measured concentrations.
For instance, in studies of atmospheric concentrations and air-sea exchanges in marine environments, known quantities of deuterated phthalates are used as internal standards. The recovery of these standards provides a quality control measure for the analytical procedure. While specific studies focusing solely on Dioctyl phthalate-3,4,5,6-d4 are not abundant in publicly available literature, the methodology is standard for the class of compounds. The data generated from these accurate measurements are then used to parameterize and validate atmospheric transport models that predict the environmental distribution of phthalates.
Phthalates are widely used as plasticizers and can leach from polymeric materials into the surrounding environment, including food and water. nih.gov Quantifying this migration is a key aspect of assessing human and environmental exposure. Isotope dilution methods employing deuterated standards like dioctyl phthalate-3,4,5,6-d4 are the gold standard for these analyses.
In a typical leaching study, a food simulant or water sample is brought into contact with a plastic material. After a specified period, the concentration of the leached phthalate is measured. By adding a known amount of dioctyl phthalate-3,4,5,6-d4 to the sample at the beginning of the analytical process, any variability in extraction efficiency or instrument response can be accounted for. This ensures that the final measured concentration of the native dioctyl phthalate is highly accurate.
The following table illustrates the application of this methodology in the analysis of phthalates that have leached from food contact materials.
| Food Simulant | Target Phthalate | Internal Standard | Analytical Method | Typical Recovery Rate (%) |
| 10% Ethanol | Di-n-butyl phthalate (DBP) | DBP-d4 | GC-MS | 95-105 |
| 20% Ethanol | Dioctyl phthalate (DOP) | Dioctyl phthalate-d4 | GC-MS | 92-108 |
| 3% Acetic Acid | Di(2-ethylhexyl) phthalate (DEHP) | DEHP-d4 | GC-MS | 90-110 |
| Olive Oil | Benzyl butyl phthalate (BBP) | BBP-d4 | LC-MS/MS | 85-115 |
This table is representative of the use of deuterated standards in leaching studies and is compiled from general knowledge of the field.
Determining the extent to which phthalates accumulate in living organisms is vital for ecological risk assessment. Dioctyl phthalate-3,4,5,6-d4 plays a crucial role in the accurate measurement of phthalate concentrations in biological tissues, which are inherently complex matrices.
When analyzing tissue samples from aquatic or terrestrial organisms, a known quantity of dioctyl phthalate-3,4,5,6-d4 is added as a surrogate standard before the extraction process. This allows for the quantification of the native phthalate by isotope dilution, correcting for matrix effects and procedural losses. The resulting data on tissue concentrations are then used to calculate bioaccumulation factors (BAFs) and biomagnification factors (BMFs), which are key parameters in assessing the ecological risk of these compounds. While direct studies on the bioaccumulation of dioctyl phthalate-3,4,5,6-d4 are not the focus, its use in the analysis of the native compound is indispensable for obtaining reliable data.
Elucidation of Environmental Transformation and Degradation Pathways of Phthalates
Isotopically labeled compounds are invaluable in studies aimed at understanding the transformation and degradation of environmental contaminants. While carbon-13 labeled compounds are often used to trace the fate of the carbon backbone, deuterated compounds like dioctyl phthalate-3,4,5,6-d4 are essential for accurate quantification of the parent compound and its transformation products.
Microbial degradation is a primary pathway for the removal of phthalates from the environment. Laboratory and field studies investigating the kinetics and mechanisms of biotic degradation rely on precise analytical methods to monitor the disappearance of the parent phthalate and the appearance of its metabolites over time.
In these experiments, samples from microcosms or bioreactors are collected at various time points and analyzed for phthalate content. The use of dioctyl phthalate-3,4,5,6-d4 as an internal standard ensures the accuracy of these time-course measurements. This is particularly important for determining degradation rates and half-lives. While the deuterated compound itself is not typically tracked for its degradation pathway in these studies, its presence is fundamental to the integrity of the quantitative data for the non-labeled phthalate.
The general pathway for the aerobic biodegradation of phthalate esters involves the initial hydrolysis of the ester bonds by esterases, followed by the degradation of the phthalic acid backbone.
Phthalates can also be transformed in the environment through abiotic processes such as photolysis (degradation by light) and hydrolysis (reaction with water). researchgate.net Isotope fractionation studies, which examine the changes in the isotopic ratios of an element as a result of a chemical reaction, can provide insights into these degradation mechanisms.
While stable isotope analysis often focuses on carbon (¹³C/¹²C) and hydrogen (²H/¹H) ratios of the contaminant itself, the use of deuterated standards is crucial for the underlying quantitative analysis. For example, in a photolysis experiment, the concentration of dioctyl phthalate would be measured over time under controlled light conditions. The addition of dioctyl phthalate-3,4,5,6-d4 as an internal standard would ensure that the observed decrease in concentration is due to photodegradation and not analytical artifacts.
The following table summarizes the role of Dioctyl phthalate-3,4,5,6-d4 in different types of environmental studies.
| Research Area | Role of Dioctyl phthalate-3,4,5,6-d4 | Analytical Technique | Key Outcome |
| Environmental Pathways | |||
| Air-Water Exchange | Internal Standard | GC-MS | Accurate concentration data for transport modeling. |
| Leaching from Polymers | Internal/Surrogate Standard | GC-MS, LC-MS/MS | Precise quantification of migrated phthalates. |
| Bioaccumulation | Surrogate Standard | GC-MS, LC-MS/MS | Reliable tissue concentrations for risk assessment. |
| Degradation Pathways | |||
| Biotic Degradation | Internal Standard | GC-MS, LC-MS | Accurate determination of degradation kinetics. |
| Abiotic Transformation | Internal Standard | GC-MS, Isotope Ratio MS | Foundation for mechanistic studies through accurate quantification. |
Development and Refinement of Environmental Exposure Models Based on Deuterated Tracer Studies
The application of Dioctyl phthalate-3,4,5,6-d4 in environmental research provides a clear pathway for the development and refinement of exposure models. By introducing a known quantity of the deuterated compound into a controlled or natural environmental system, researchers can meticulously track its movement and degradation over time. This allows for the precise measurement of key environmental fate parameters.
One of the primary applications of deuterated tracers is in the validation of multimedia environmental models. These models, which include fugacity-based approaches, aim to predict the partitioning of a chemical between different environmental media. The data generated from tracer studies, such as the octanol-air partitioning coefficient (Koa) and the octanol-water partitioning coefficient (Kow), are essential for parameterizing these models.
A hypothetical study investigating the fate of Dioctyl phthalate in a soil-water system could yield the following data, which is invaluable for refining exposure models:
| Parameter | Value | Environmental Significance | Model Application |
| Soil-Water Partition Coefficient (Kd) | 5.8 x 10^4 L/kg | Indicates the tendency of the compound to adsorb to soil particles. | Refines predictions of leaching into groundwater and surface runoff. |
| Bioconcentration Factor (BCF) in Earthworms | 1.2 x 10^3 L/kg | Measures the accumulation of the compound in soil-dwelling organisms. | Improves the accuracy of food chain models and ecological risk assessments. |
| Half-life in Soil (t1/2) | 150 days | Represents the persistence of the compound in the soil environment. | Crucial for predicting long-term environmental concentrations. |
| Volatilization Rate from Water | 2.5 x 10^-5 h^-1 | Describes the rate at which the compound moves from water to the atmosphere. | Enhances the accuracy of atmospheric transport models. |
This table presents hypothetical data from a tracer study using Dioctyl phthalate-3,4,5,6-d4 to illustrate its application in refining environmental exposure models.
The use of Dioctyl phthalate-3,4,5,6-d4 also aids in refining the transport parameters within these models. For instance, by monitoring the movement of the deuterated tracer through a soil column, researchers can more accurately determine its advection and dispersion characteristics. These parameters are fundamental to predicting the subsurface transport of the contaminant and its potential to reach groundwater resources.
Research on Biomonitoring and Toxicokinetics with Dioctyl Phthalate 3,4,5,6 D4
Elucidation of Metabolic Pathways and Kinetics of Dioctyl Phthalate (B1215562) and its Analogs
The use of deuterated standards like Dioctyl phthalate-3,4,5,6-d4 is instrumental in accurately studying the complex metabolic pathways of phthalates. Once inside the body, phthalate diesters are not excreted in their original form but undergo a series of biotransformations. cdc.govresearchgate.net
The initial and primary step in the metabolism of Di-n-octyl phthalate (DnOP) is hydrolytic cleavage. researchgate.netnih.gov This Phase I metabolic reaction is catalyzed by non-specific esterase and lipase (B570770) enzymes found in the intestines and other tissues. researchgate.net The hydrolysis reaction cleaves one of the two ester bonds, resulting in the formation of the corresponding monoester, mono-n-octyl phthalate (MnOP), and an alcohol substituent. nih.govnih.gov This conversion is a prerequisite for further metabolism and subsequent excretion from the body. nih.gov Studies in rats have shown that after oral administration of DnOP, MnOP is detected in the urine, although it is often a minor component compared to its own downstream metabolites. nih.govindustrialchemicals.gov.au
Following the initial hydrolysis to a monoester, high-molecular-weight phthalates like DnOP undergo extensive Phase I and Phase II metabolism. researchgate.netnih.gov
Oxidative Metabolism: The mono-n-octyl phthalate (MnOP) metabolite is further transformed through oxidation of its octyl side chain. nih.govindustrialchemicals.gov.au This process generates several secondary, oxidized metabolites. In studies on rats dosed with DnOP, multiple oxidative products were identified in urine, including mono-(3-carboxypropyl) phthalate (MCPP), isomers of mono-hydroxy-n-octyl phthalate (MHOP), and isomers of mono-oxo-n-octyl phthalate (MOOP). nih.govcpsc.gov Notably, the urinary levels of MCPP were found to be significantly higher—up to 560-fold—than those of the primary monoester, MnOP, indicating that oxidative metabolism is a major pathway for this compound. nih.gov
Conjugation Reactions (Glucuronidation): The final step before excretion is typically a Phase II conjugation reaction, with glucuronidation being the most prominent. cdc.govnih.gov In this process, the monoester metabolites (both primary and oxidized) react with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govepa.gov This conjugation greatly increases the water solubility of the metabolites, which facilitates their elimination from the body, primarily through urine. nih.gov The formation of glucuronide conjugates is considered a detoxification step, as it not only aids in excretion but may also reduce the biological activity of the monoester metabolites. cdc.govnih.gov
Significant species-specific differences exist in the metabolic pathways of phthalates, which is a critical consideration when extrapolating toxicological data from animal models to humans. A marked difference is observed in the handling of the monoester metabolite. nih.gov In primates, including humans, the monoester metabolite of many phthalates readily undergoes Phase II glucuronidation and is excreted. nih.gov In contrast, some rodent species, such as rats, appear to have a limited capacity for this glucuronidation pathway. nih.gov Instead, rats predominantly rely on the oxidative metabolism of the monoester's alkyl chain to produce more polar metabolites for excretion. nih.gov This difference in metabolic routing can lead to variations in the internal dose and persistence of the biologically active monoester metabolite, potentially contributing to species-specific toxicological effects. oup.com
Advanced Biomonitoring for Human Exposure Assessment Utilizing Deuterated Analogs
Human biomonitoring involves measuring environmental chemicals or their metabolites in human specimens to assess exposure. semanticscholar.orgnih.gov For phthalates, this is achieved by measuring their metabolites in urine rather than the parent compounds, as this approach avoids issues with sample contamination from laboratory equipment and provides a more accurate picture of the internal dose. epa.govnih.gov
Deuterated analogs such as Dioctyl phthalate-3,4,5,6-d4 are essential for the precise and accurate quantification of phthalate metabolites in various biological fluids. nih.govresearchgate.net The standard analytical method is isotope dilution-tandem mass spectrometry. researchgate.net In this technique, a known amount of the deuterated internal standard is added to each biological sample (e.g., urine, blood, semen, breast milk) at the beginning of the analytical process. nih.govnih.govnih.gov Because the deuterated standard is chemically identical to the native metabolite being measured, it behaves the same way during sample extraction, cleanup, and analysis. Any loss of the target analyte during sample preparation is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native metabolite to the deuterated standard in the mass spectrometer, analysts can correct for this loss and calculate the original concentration with very high accuracy and precision. nih.govresearchgate.net This methodology allows for the reliable detection of metabolites at very low concentrations, often in the low nanogram-per-milliliter (ng/mL) range. nih.govrsc.org Phthalate metabolites have been successfully quantified in a wide array of human biological matrices, including urine, serum, seminal fluid, breast milk, and amniotic fluid. nih.govnih.gov
| Metabolite | Parent Phthalate | MDL (ng/mL) |
|---|---|---|
| Mono-n-octyl phthalate (MnOP) | Di-n-octyl phthalate (DnOP) | 0.3 |
| Mono-ethyl phthalate (MEP) | Diethyl phthalate (DEP) | 1.4 |
| Mono-n-butyl phthalate (MBP) | Di-n-butyl phthalate (DBP) | 0.4 |
| Mono-benzyl phthalate (MBzP) | Butylbenzyl phthalate (BBzP) | 0.1 |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Di-(2-ethylhexyl) phthalate (DEHP) | 0.5 |
Data adapted from studies on the quantification of phthalate metabolites in human urine. rsc.org
The precise data generated from biomonitoring studies are crucial for understanding the sources, pathways, and patterns of human exposure to phthalates. Since phthalates are rapidly metabolized and excreted, with half-lives of less than 24 hours, the presence of their metabolites in urine indicates recent and continuous exposure. nih.govepa.gov By analyzing metabolite levels in large, representative populations, researchers can identify links between exposure and lifestyle factors. acs.orgnih.gov For instance, elevated levels of certain metabolites have been associated with the use of personal care products, consumption of packaged foods, and exposure to indoor dust from vinyl flooring or other plasticized materials. nih.govacs.org These biomarker studies also reveal variability in exposure across different demographic groups, showing that factors such as age, sex, and diet can significantly influence an individual's phthalate body burden. nih.govnih.gov For example, children often exhibit higher exposure levels to some phthalates compared to adults, potentially due to differences in diet, behavior (e.g., hand-to-mouth activity), and physiology. nih.govnih.gov
| Metabolite | Parent Phthalate | Median Concentration (µg/L) |
|---|---|---|
| Sum of DBP Metabolites | Dibutyl phthalates (DBP) | 29 |
| Mono-benzyl phthalate (MBzP) | Butylbenzyl phthalate (BBzP) | 12 |
| Sum of DEHP Metabolites | Di-(2-ethylhexyl) phthalate (DEHP) | 35 |
Data from the U.S. Environmental Protection Agency, based on the National Health and Nutrition Examination Survey (NHANES). epa.gov
Future Directions and Emerging Research Avenues in Deuterated Phthalate Research
Development of Novel Deuterated Phthalate (B1215562) Analogs for Comprehensive Isotopic Tracing of Complex Mixtures
The complexity of environmental and biological samples necessitates the development of a broader range of deuterated phthalate analogs. While standards like Dioctyl phthalate-3,4,5,6-d4 are invaluable, the synthesis of novel deuterated analogs will enable more comprehensive isotopic tracing of complex phthalate mixtures. An efficient and general synthetic route for producing deuterium-labeled phthalate esters with high isotopic enrichment has been described, utilizing o-xylene-D10 as a readily available starting material. nih.gov This methodology can be expanded to create a wider library of deuterated standards, including those for less common or emerging phthalate plasticizers.
The availability of a diverse suite of deuterated analogs will allow for more sophisticated study designs, such as:
Metabolic Pathway Elucidation: The synthesis of deuterated parent phthalates and their expected metabolites will provide powerful tools to study the biotransformation of these compounds in vivo and in vitro. This will lead to a more precise understanding of metabolic pathways and the formation of potentially more toxic intermediates.
Environmental Fate and Transport Studies: Introducing novel deuterated phthalate analogs into controlled environmental systems (e.g., soil microcosms, aquatic ecosystems) will allow for the unambiguous tracking of their degradation, partitioning, and transport across different environmental compartments.
Integration of Advanced Mass Spectrometry Platforms for Enhanced Sensitivity, Specificity, and High-Throughput Analysis
The coupling of deuterated internal standards with advanced mass spectrometry (MS) platforms is a cornerstone of modern analytical chemistry. Future research will focus on leveraging the full potential of these technologies for the analysis of deuterated phthalates like Dioctyl phthalate-3,4,5,6-d4.
High-resolution mass spectrometry (HRMS), particularly with Orbitrap-based systems, offers significant advantages in terms of sensitivity and specificity. A gas chromatography-high-resolution mass spectrometry (GC-HRMS) method has been developed for the targeted analysis of phthalate esters in atmospheric particles, achieving low limits of detection. nih.gov The combination of Direct Analysis in Real Time (DART) ionization with an Orbitrap-based HRAM LC-MS/MS system has been shown to be a very fast and convenient way for screening for additives in food packaging. thermofisher.cn
Future advancements will likely involve:
Improved High-Throughput Screening: The development of rapid LC-MS/MS screening methods, such as those using precursor ion scans for characteristic phthalate fragments, will enable the analysis of a larger number of samples in a shorter timeframe. mdpi.com This is crucial for large-scale biomonitoring studies and environmental surveillance.
Enhanced Isomer Differentiation: The capabilities of advanced MS techniques, including ion mobility spectrometry coupled with MS, will be further explored to differentiate between isomeric and isobaric phthalates and their deuterated analogs, which can be challenging with conventional methods.
Matrix Effect Mitigation: Continued research into novel sample preparation techniques and ionization sources will aim to minimize matrix effects, which can impact the accuracy of quantification, even with the use of deuterated internal standards.
| Analytical Platform | Key Advantages for Deuterated Phthalate Analysis |
| GC-Orbitrap MS | High mass resolution and accuracy, leading to enhanced specificity and lower detection limits for complex environmental samples. nih.gov |
| LC-MS/MS | Suitable for the analysis of a wide range of phthalate metabolites; precursor ion scanning allows for rapid screening. mdpi.com |
| DART-HRMS | Rapid screening of samples with minimal preparation, reducing the potential for contamination. thermofisher.cn |
Expansion of Environmental and Human Health Risk Assessment Methodologies Incorporating Deuterated Standards
Deuterated standards are fundamental to the accuracy of exposure data used in environmental and human health risk assessments. The future will see a more integrated and sophisticated use of these standards in refining risk assessment methodologies for phthalates.
Human biomonitoring, which relies on the accurate measurement of phthalate metabolites in biological matrices like urine, is a key component of assessing human exposure. nih.gov The use of deuterated internal standards in these analytical methods is critical for generating the reliable data needed to compare exposure levels with established reference doses (RfDs). nih.gov However, for some phthalates, current RfDs based on male reproductive toxicity may not be sufficiently protective for other health outcomes. nih.gov This highlights the need for continued biomonitoring and epidemiological research, underpinned by accurate analytical data, to inform and update risk assessments.
Future directions in this area include:
Cumulative Risk Assessment: There is a growing recognition of the need to assess the cumulative risk from exposure to multiple phthalates. nih.gov Deuterated standards for a wide range of phthalates and their metabolites will be essential for accurately quantifying co-exposures and developing more realistic cumulative risk models.
Exposure Modeling: Data from biomonitoring studies, which are made more accurate through the use of deuterated standards, can be used to develop and validate pharmacokinetic models that predict internal exposure doses from external exposure scenarios. This will improve the accuracy of risk assessments for different populations and exposure pathways.
Environmental Risk Assessment: In environmental risk assessment, deuterated standards are used to accurately measure the concentrations of phthalates in various environmental media (water, soil, sediment). A novel approach has been proposed to create a synthetic risk factor (SRF) that integrates toxicity, environmental exposure, persistence, and compartment features to provide a more robust risk assessment for pollutants. mdpi.com Accurate environmental concentration data, obtained using deuterated standards, is a critical input for such advanced risk assessment models.
Application of Deuterated Phthalates in Mechanistic Toxicology Studies at the Cellular and Molecular Level to Elucidate Adverse Outcome Pathways
Understanding the mechanisms by which phthalates exert their toxic effects is crucial for predicting their potential health risks. Deuterated phthalates, including Dioctyl phthalate-3,4,5,6-d4, are poised to play a more significant role in mechanistic toxicology studies.
The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to organize existing knowledge about the progression of toxicity from a molecular initiating event (MIE) to an adverse outcome at the individual or population level. nih.gov For endocrine-disrupting chemicals like phthalates, AOPs can help to elucidate the pathways leading to effects such as reproductive toxicity. frontiersin.orgresearchgate.net
The application of deuterated phthalates in this context can:
Improve Dose-Response Characterization: By enabling highly accurate quantification of the parent compound and its metabolites at the site of action (e.g., within specific cell types or subcellular compartments), deuterated standards can help to establish more precise dose-response relationships for key events in an AOP.
Facilitate "Omics" Studies: In toxicogenomics, proteomics, and metabolomics studies, deuterated standards are essential for the accurate quantification of changes in gene expression, protein levels, and endogenous metabolite profiles in response to phthalate exposure. This information is critical for identifying the molecular initiating events and key events in an AOP.
Enable Stable Isotope Tracing: Deuterium-labeled phthalates can be used as tracers to follow the metabolic fate of the compound within cells and tissues. This can help to identify the specific metabolites responsible for toxicity and to understand how they interact with cellular targets.
| Research Area | Application of Deuterated Phthalates |
| Dose-Response Modeling | Accurate quantification of internal and target site concentrations of phthalates and their metabolites. |
| Toxicogenomics | Normalization of data for quantitative analysis of gene expression changes following phthalate exposure. |
| Metabolomics | Quantification of endogenous metabolite alterations and tracking of phthalate biotransformation pathways. |
| Adverse Outcome Pathway (AOP) Development | Providing precise data to link molecular initiating events with key downstream events. nih.gov |
Q & A
Q. How can researchers confirm the structural integrity and deuteration pattern of Dioctyl phthalate-3,4,5,6-d4 in synthetic batches?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium substitution at the 3,4,5,6 positions of the aromatic ring. Compare chemical shifts with non-deuterated analogs to confirm isotopic purity .
- High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₂₄D₄H₃₄O₄) and isotopic enrichment (>98% deuterium). Quantitative analysis via isotope dilution mass spectrometry (IDMS) is recommended for batch-to-batch consistency .
Q. What analytical methods are optimal for quantifying Dioctyl phthalate-3,4,5,6-d4 in environmental matrices?
Methodological Answer:
- Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with a deuterated internal standard (e.g., Dioctyl phthalate-3,4,5,6-d4 itself) minimizes matrix effects. Use a C18 column and gradient elution (water/acetonitrile) for separation .
- For lipophilic matrices (e.g., adipose tissue), employ accelerated solvent extraction (ASE) with hexane:acetone (1:1) followed by solid-phase extraction (SPE) cleanup to isolate the compound .
Advanced Research Questions
Q. How should experimental designs address conflicting data on Dioctyl phthalate-3,4,5,6-d4’s stability under varying environmental conditions?
Methodological Answer:
- Apply factorial design to test interactions between variables (e.g., pH, temperature, UV exposure). For example, a 2³ design (pH 4/9, 25°C/40°C, dark/UV) can identify degradation pathways .
- Use kinetic modeling (e.g., first-order decay equations) to quantify half-lives. Validate models with real-world samples (e.g., wastewater, soil) to reconcile lab-field discrepancies .
Q. What strategies resolve contradictions in toxicokinetic studies of Dioctyl phthalate-3,4,5,6-d4 across species?
Methodological Answer:
- Conduct physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism (e.g., esterase activity in rodents vs. humans). Incorporate in vitro hepatocyte data to refine metabolic constants .
- Use isotope tracing (¹⁴C or deuterium labels) to track metabolite distribution in vivo. Compare urinary vs. fecal excretion profiles to identify species-specific elimination pathways .
Q. How can theoretical frameworks improve risk assessment models for cumulative phthalate exposure?
Methodological Answer:
- Link studies to fugacity-based environmental fate models to predict the compound’s partitioning into air, water, and biota. Input parameters include log Kow (octanol-water coefficient) and vapor pressure, derived from quantitative structure-activity relationships (QSAR) .
- Integrate adverse outcome pathways (AOPs) for endocrine disruption, connecting molecular initiating events (e.g., PPARγ activation) to population-level effects. Validate AOPs using multi-omics datasets (transcriptomics, metabolomics) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Dioctyl Phthalate-3,4,5,6-d4
Q. Table 2. Factorial Design for Stability Studies
| Factor | Levels | Response Variable |
|---|---|---|
| pH | 4, 7, 9 | Degradation rate (k) |
| Temperature | 25°C, 40°C | Half-life (t₁/₂) |
| Light Exposure | Dark, UV (254 nm) | Photolysis byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
